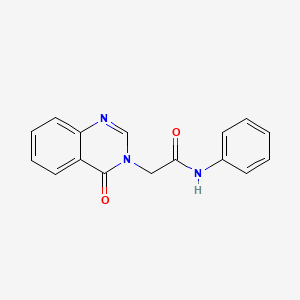
1-isopropyl-2-phenyl-1H-benzimidazole
Übersicht
Beschreibung
1-isopropyl-2-phenyl-1H-benzimidazole, also known as IPI, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 253.33 g/mol.
Wirkmechanismus
The mechanism of action of 1-isopropyl-2-phenyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of cell cycle progression and eventually leads to apoptosis. 1-isopropyl-2-phenyl-1H-benzimidazole has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
1-isopropyl-2-phenyl-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-isopropyl-2-phenyl-1H-benzimidazole has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-isopropyl-2-phenyl-1H-benzimidazole in lab experiments is its low toxicity. It has been found to exhibit minimal cytotoxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using 1-isopropyl-2-phenyl-1H-benzimidazole in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-isopropyl-2-phenyl-1H-benzimidazole. One of the most promising directions is the development of 1-isopropyl-2-phenyl-1H-benzimidazole-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of 1-isopropyl-2-phenyl-1H-benzimidazole and to optimize its pharmacokinetic properties. Other potential applications of 1-isopropyl-2-phenyl-1H-benzimidazole include the development of anti-inflammatory and antimicrobial agents. Additionally, the use of 1-isopropyl-2-phenyl-1H-benzimidazole as a tool in chemical biology and drug discovery research should be explored further.
Conclusion:
In conclusion, 1-isopropyl-2-phenyl-1H-benzimidazole is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 1-isopropyl-2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with isopropyl alcohol and phenyl isocyanate. 1-isopropyl-2-phenyl-1H-benzimidazole exhibits significant antitumor activity against various cancer cell lines, possesses anti-inflammatory, antioxidant, and antimicrobial properties, and has minimal cytotoxicity towards normal cells. Further studies are needed to elucidate the mechanism of action of 1-isopropyl-2-phenyl-1H-benzimidazole and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-isopropyl-2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with isopropyl alcohol and phenyl isocyanate. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The yield of 1-isopropyl-2-phenyl-1H-benzimidazole can be improved by using a solvent such as chloroform or toluene.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in different fields of scientific research. One of the most promising applications of 1-isopropyl-2-phenyl-1H-benzimidazole is in the field of medicinal chemistry. It has been reported that 1-isopropyl-2-phenyl-1H-benzimidazole exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-isopropyl-2-phenyl-1H-benzimidazole has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
IUPAC Name |
2-phenyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12(2)18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAYENKNLFJCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262710 | |
| Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-(propan-2-yl)-1H-benzimidazole | |
CAS RN |
305347-11-9 | |
| Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305347-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)


![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)
![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)
![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)